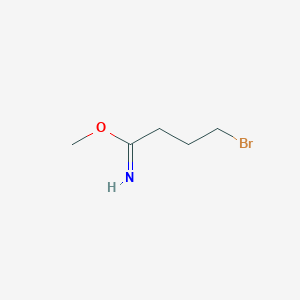![molecular formula C8H9N3O B14483600 2,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 64702-38-1](/img/structure/B14483600.png)
2,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by its unique triazole ring fused to a pyridine ring, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,6-dimethylpyridine-3-carboxylic acid hydrazide with formic acid, followed by cyclization to form the triazole ring . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antiviral, antimicrobial, and anticancer agent.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring is known to interact with biological macromolecules through hydrogen bonding and π-π interactions, which can modulate the activity of proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated as potential kinase inhibitors with anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrimidine: Studied for its biological activities and potential therapeutic applications.
Uniqueness
2,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl groups at positions 2 and 6 enhance its stability and solubility, making it a valuable compound for various applications.
Properties
CAS No. |
64702-38-1 |
|---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C8H9N3O/c1-6-3-4-7-9-10(2)8(12)11(7)5-6/h3-5H,1-2H3 |
InChI Key |
LBRUCTATKAHZAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NN(C2=O)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)

![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)







